KM11060

Description

Structure

3D Structure

Properties

IUPAC Name |

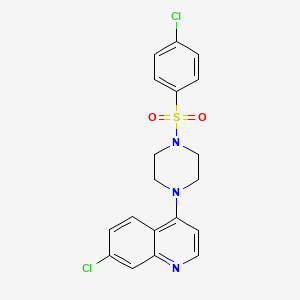

7-chloro-4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O2S/c20-14-1-4-16(5-2-14)27(25,26)24-11-9-23(10-12-24)19-7-8-22-18-13-15(21)3-6-17(18)19/h1-8,13H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEHIZKCIZLXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361304 | |

| Record name | KM11060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774549-97-2 | |

| Record name | KM11060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-4-(4-(4-chlorophenyl)sulfonyl)-1-piperazinyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of KM11060: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KM11060 is a synthetic organic compound identified as a potent corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF), leading to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation. This results in a significant reduction of functional CFTR channels at the cell surface, causing defective ion transport and the subsequent multi-organ pathology seen in CF. This compound, a structural analog of sildenafil, has demonstrated the ability to partially rescue the trafficking of F508del-CFTR to the cell membrane, thereby restoring some of its chloride channel function. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its primary effects on F508del-CFTR, its interaction with other cellular components, and its potential downstream anti-inflammatory effects.

Core Mechanism: Correction of F508del-CFTR Trafficking

The principal mechanism of action of this compound is its ability to act as a pharmacological chaperone, facilitating the proper folding and trafficking of the misfolded F508del-CFTR protein from the endoplasmic reticulum to the cell membrane.

Quantitative Data on F508del-CFTR Correction

The efficacy of this compound in correcting the F508del-CFTR trafficking defect has been quantified in various in vitro and ex vivo models.

| Cell Line/Model | Assay | Effective Concentration | Observed Effect | Reference |

| Baby Hamster Kidney (BHK) cells expressing F508del-CFTR | Western Blot | 10 µM | Increased mature, complex-glycosylated (Band C) F508del-CFTR | (Robert R, et al., 2008) |

| Human airway epithelial cells (CFBE41o-) | Halide Flux Assay | 10 µM | Partial restoration of CFTR-mediated chloride efflux | (Robert R, et al., 2008) |

| Intestines from F508del-CFTR mice (ex vivo) | Short-Circuit Current (Isc) Measurement | 10 µM | Significant increase in forskolin-stimulated Isc | (Robert R, et al., 2008) |

Experimental Protocols

-

Cell Culture and Lysis: Baby Hamster Kidney (BHK) cells stably expressing F508del-CFTR are cultured to confluence. Following treatment with this compound or vehicle control for a specified duration (e.g., 24 hours), cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (typically 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 6% Tris-glycine gel. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for CFTR overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The immature, core-glycosylated (Band B) and mature, complex-glycosylated (Band C) forms of CFTR are identified by their differential electrophoretic mobility.

-

Cell Culture and Dye Loading: Human airway epithelial cells homozygous for the F508del mutation (e.g., CFBE41o-) are seeded in 96-well plates and grown to confluence. The cells are then loaded with the halide-sensitive fluorescent dye, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), by incubation in a hypotonic medium.

-

Compound Treatment: Cells are treated with this compound or vehicle control for a specified period.

-

Assay Procedure: The dye-loaded cells are washed, and a baseline fluorescence is measured. A halide gradient is then established by replacing the extracellular solution with a nitrate-containing solution. The efflux of halide ions through activated CFTR channels leads to an increase in intracellular fluorescence.

-

Data Analysis: The rate of fluorescence increase is measured over time and is proportional to the CFTR-mediated halide efflux. The activity of this compound is determined by comparing the rate of halide efflux in treated cells to that in control cells.

-

Tissue Preparation: Intestinal segments from F508del-CFTR homozygous mice are excised and mounted in Ussing chambers. The serosal and mucosal sides are bathed in identical Krebs-bicarbonate solutions, and the transepithelial voltage is clamped to 0 mV.

-

Compound Application: this compound is added to the serosal bathing solution and incubated for a defined period.

-

Measurement of CFTR Activity: The short-circuit current (Isc), a measure of net ion transport, is continuously recorded. To assess CFTR function, forskolin (an adenylyl cyclase activator) and genistein (a CFTR potentiator) are added to stimulate CFTR-mediated chloride secretion. The change in Isc following stimulation is indicative of functional CFTR at the apical membrane.

-

Data Analysis: The magnitude of the forskolin-stimulated Isc in this compound-treated tissues is compared to that in vehicle-treated controls.

Signaling Pathway and Workflow

Caption: Workflow of this compound-mediated correction of the F508del-CFTR trafficking defect.

Interaction with P-glycoprotein (P-gp)

This compound has been identified as a substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. This interaction has implications for the net intracellular concentration and, consequently, the efficacy of this compound.

Quantitative Data on P-gp Interaction

| Parameter | Assay | Result | Implication | Reference |

| P-gp Substrate | ATPase Activity Assay | This compound stimulates P-gp ATPase activity | This compound is actively transported by P-gp | (Loo TW, et al., 2012) |

| P-gp Inhibition | N/A | Data not available | The inhibitory potential of this compound on P-gp is not characterized | N/A |

Experimental Protocol

-

Membrane Preparation: Membranes from cells overexpressing P-gp (e.g., High-Five insect cells) are prepared by sonication and ultracentrifugation.

-

Assay Reaction: The prepared membranes are incubated with varying concentrations of this compound in a reaction buffer containing ATP. The reaction is allowed to proceed at 37°C.

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis by P-gp is quantified using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The rate of Pi release is plotted against the concentration of this compound to determine the concentration at which half-maximal stimulation of ATPase activity occurs (EC50).

Logical Relationship

Caption: The interplay between this compound, cellular uptake, P-gp efflux, and its therapeutic target.

Downstream Anti-inflammatory Effects

In addition to its direct effect on CFTR, this compound has been shown to exert anti-inflammatory effects, potentially through the modulation of lipid mediator signaling.

Quantitative Data on Anti-inflammatory Effects

| Model | Measurement | Treatment | Result | Reference |

| F508del mice with LPS-induced lung inflammation | Plasma Lipoxin A4 levels | This compound | Significantly increased plasma lipoxin A4 levels | (Wu H, et al., 2014) |

Experimental Protocol

-

Animal Model: F508del-CFTR homozygous mice are used.

-

Induction of Inflammation: Acute lung inflammation is induced by intratracheal or intraperitoneal administration of lipopolysaccharide (LPS).

-

Compound Administration: Mice are treated with this compound or vehicle control.

-

Sample Collection: At a specified time point after LPS challenge, blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation.

-

Lipoxin A4 Measurement: Plasma levels of lipoxin A4 are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Lipoxin A4 concentrations in the plasma of this compound-treated mice are compared to those in the vehicle-treated control group.

Signaling Pathway

Caption: Proposed pathway for the anti-inflammatory effect of this compound.

Conclusion

This compound is a promising F508del-CFTR corrector that functions by rescuing the trafficking of the mutant protein to the cell surface, thereby restoring its chloride channel activity. Its mechanism is multifaceted, also involving interactions with the P-glycoprotein efflux pump, which may modulate its therapeutic efficacy, and the potential to upregulate the anti-inflammatory lipid mediator lipoxin A4. Further research is warranted to fully elucidate the intricate details of its interactions and to optimize its therapeutic potential for the treatment of cystic fibrosis. This technical guide provides a foundational understanding of the mechanism of action of this compound for researchers and professionals in the field of drug development.

The Discovery and Preclinical Development of KM11060: A Novel Corrector of the F508del-CFTR Trafficking Defect

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, a deletion of phenylalanine at position 508 (F508del), leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation. This results in a significant reduction of functional CFTR channels at the cell surface. Small molecules known as "correctors" aim to rescue the trafficking of F508del-CFTR to the plasma membrane. This technical guide details the discovery and preclinical characterization of KM11060, a novel small-molecule corrector of the F508del-CFTR trafficking defect. Identified as a structural analog of sildenafil, this compound has demonstrated potency in preclinical models, offering a promising scaffold for the development of new therapeutic agents for cystic fibrosis.

Introduction

Cystic fibrosis is characterized by the production of thick, sticky mucus, leading to chronic lung infections, pancreatic insufficiency, and other systemic complications. The underlying cause is a dysfunctional CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. The F508del mutation, present in approximately 90% of individuals with CF, results in a severe trafficking defect of the CFTR protein.

The discovery of CFTR modulators, particularly correctors that rescue the cellular processing of F508del-CFTR, has revolutionized the treatment of CF. These molecules act as pharmacological chaperones, partially restoring the conformation of the mutant protein and enabling its transit to the cell surface. This guide focuses on the initial discovery and foundational preclinical work on this compound, a compound identified through a high-throughput screening campaign that demonstrated significant corrector activity.

Discovery of this compound

This compound was identified during an expanded high-throughput screen of 42,000 compounds for correctors of F508del-CFTR trafficking.[1] The initial screen had identified the phosphodiesterase 5 (PDE5) inhibitor, sildenafil, as a modest corrector.[1] This led to the evaluation of structural analogs of sildenafil, among which this compound (7-chloro-4-{4-[(4-chlorophenyl) sulfonyl] piperazino}quinoline) was found to be surprisingly potent.[1]

Chemical Structure

This compound is a quinoline derivative and a structural analog of sildenafil.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 7-chloro-4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]quinoline |

| Molecular Formula | C₂₃H₂₁ClN₄O₂S |

| Molecular Weight | 468.96 g/mol |

| CAS Number | 774549-97-2 |

Mechanism of Action

This compound functions as a corrector of the F508del-CFTR trafficking defect.[1] Its primary mechanism is to facilitate the proper folding and processing of the mutant CFTR protein within the endoplasmic reticulum, thereby increasing the amount of functional CFTR that is trafficked to and inserted into the plasma membrane.[1] The exact molecular target and the downstream signaling pathway of this compound are not fully elucidated in the initial discovery paper, but its action leads to a partial restoration of the mature, complex-glycosylated form of F508del-CFTR.[1]

Figure 1. Proposed mechanism of action for this compound as a corrector of F508del-CFTR trafficking.

Preclinical Efficacy

The corrector activity of this compound was evaluated in a battery of in vitro and ex vivo models.

In Vitro Studies

Cell Lines:

-

Baby hamster kidney (BHK) cells stably expressing F508del-CFTR.[1]

-

Human airway epithelial cells (CFBE41o-).[1]

Key Findings:

-

Treatment of BHK cells with this compound resulted in a significant increase in the mature, complex-glycosylated (Band C) form of F508del-CFTR, as determined by Western blot analysis.[1]

-

A time- and concentration-dependent effect was observed, with significant correction at nanomolar concentrations with 24-hour incubation and at micromolar concentrations with a 2-hour incubation.[1]

-

Functional rescue of F508del-CFTR was confirmed by halide flux assays, patch-clamp recordings, and short-circuit current measurements in unpolarized BHK cells and polarized CFBE41o- monolayers.[1]

Table 2: Summary of In Vitro Efficacy Data for this compound

| Experimental Model | Assay | Endpoint | Result | Reference |

| BHK cells expressing F508del-CFTR | Western Blot | Increase in mature F508del-CFTR (Band C) | Significant increase with 10 nM (24h) or 10 µM (2h) treatment | [1] |

| BHK cells expressing F508del-CFTR | Halide Flux Assay | Increased halide efflux | Partial restoration of channel function | [1] |

| BHK cells expressing F508del-CFTR | Patch-Clamp | Increased whole-cell currents | Partial restoration of channel function | [1] |

| CFBE41o- cell monolayers | Short-Circuit Current (Isc) | Increased forskolin-stimulated Isc | Partial restoration of channel function | [1] |

Ex Vivo Studies

Model:

-

Intestines isolated from F508del-CFTR mice (Cftrtm1Eur).[1]

Key Findings:

-

Ex vivo treatment of intestinal tissues from F508del-CFTR mice with this compound resulted in a partial restoration of CFTR-dependent chloride secretion, as measured by short-circuit current.[1]

Experimental Protocols

Cell Culture

-

BHK cells stably expressing F508del-CFTR were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and selection antibiotics at 37°C in a 5% CO₂ atmosphere.[1]

-

CFBE41o- cells were cultured on permeable supports until polarized.[1]

Western Blotting for CFTR Maturation

-

Cells were treated with this compound or vehicle control for the indicated times and concentrations.[1]

-

Total cell lysates were prepared, and protein concentrations were determined.[1]

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.[1]

-

The membrane was probed with a primary antibody specific for CFTR, followed by a horseradish peroxidase-conjugated secondary antibody.[1]

-

Protein bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR were visualized by chemiluminescence.[1]

Figure 2. Experimental workflow for Western blot analysis of CFTR maturation.

Short-Circuit Current (Isc) Measurements

-

Polarized epithelial cell monolayers (CFBE41o-) or mouse intestinal tissues were mounted in Ussing chambers.[1]

-

The tissues were bathed in physiological saline solutions and voltage-clamped to 0 mV.[1]

-

After a stable baseline was achieved, CFTR-mediated currents were stimulated with a cAMP agonist (e.g., forskolin).[1]

-

The change in short-circuit current (ΔIsc) was recorded as a measure of net ion transport.[1]

Conclusion and Future Directions

The discovery of this compound as a potent corrector of the F508del-CFTR trafficking defect represents a significant step in the search for novel cystic fibrosis therapies. As a structural analog of a well-characterized drug, sildenafil, this compound provides a valuable chemical scaffold for further optimization and structure-activity relationship studies. The initial preclinical data in both in vitro and ex vivo models demonstrate its potential to rescue the functional expression of the most common CF-causing mutation.

Further development of this compound or its derivatives would require comprehensive preclinical toxicology and pharmacokinetic studies to assess its safety and drug-like properties. Moreover, given the clinical success of combination therapies for CF, future research should explore the synergistic potential of this compound with other CFTR modulators, such as potentiators and other classes of correctors. The findings presented here underscore the utility of high-throughput screening and subsequent analog-based medicinal chemistry in the discovery of novel therapeutics for genetic diseases.

References

In-Depth Technical Guide: KM11060, a Sildenafil Analog for F508del-CFTR Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, resulting in a loss of chloride ion transport at the cell surface. Pharmacological correctors that rescue the trafficking of F508del-CFTR to the plasma membrane are a promising therapeutic strategy. This technical guide provides a comprehensive overview of KM11060, a potent sildenafil analog identified as a novel corrector of the F508del-CFTR trafficking defect.[1][2] This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound, serving as a valuable resource for researchers in the field of CF drug discovery and development.

Introduction to this compound

This compound is a structural analog of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] While sildenafil itself has been shown to have some CFTR corrector activity, this compound has demonstrated significantly higher potency in rescuing the trafficking of the F508del-CFTR mutant protein to the cell surface.[1][2] Its discovery stemmed from a high-throughput screening of a large compound library, identifying it as a promising lead compound for the development of new CF therapeutics.[1][2]

Mechanism of Action

This compound acts as a pharmacological chaperone, facilitating the proper folding and maturation of the F508del-CFTR protein within the endoplasmic reticulum. This allows the mutant protein to escape degradation and traffic to the plasma membrane, where it can function as a chloride channel. The precise molecular mechanism by which this compound and other sildenafil analogs exert their corrective effects is still under investigation but is thought to be independent of PDE5 inhibition.

Signaling Pathway of F508del-CFTR Correction by this compound

Caption: Proposed mechanism of this compound in rescuing F508del-CFTR trafficking.

Quantitative Efficacy of this compound

The corrective properties of this compound have been quantified using various in vitro and ex vivo models. The following tables summarize the key quantitative data demonstrating its potency and efficacy.

Table 1: Potency of this compound in F508del-CFTR Correction

| Parameter | Cell Line/Model | Value | Reference |

| EC50 (CFTR Maturation) | Baby Hamster Kidney (BHK) cells | ~10 nM (24h incubation) | [2] |

| Effective Concentration (CFTR Maturation) | Baby Hamster Kidney (BHK) cells | 10 µM (2h incubation) | [2] |

Table 2: Efficacy of this compound in Restoring F508del-CFTR Maturation and Function

| Assay | Cell Line/Model | Treatment | Result | Reference |

| Western Blot (CFTR Maturation) | Baby Hamster Kidney (BHK) cells | 10 µM this compound for 2h | Significant increase in the mature (Band C) form of F508del-CFTR | [2] |

| Halide Flux Assay (CFTR Function) | CFBE41o- human airway epithelial cells | 10 µM this compound for 24h | Partial restoration of cAMP-stimulated iodide efflux | [2] |

| Short-Circuit Current (Isc) Measurements | Intestines from F508del-CFTR mice (ex vivo) | 10 µM this compound | Partial rescue of forskolin-stimulated chloride secretion | [2] |

| Patch-Clamp Electrophysiology | Baby Hamster Kidney (BHK) cells | 10 µM this compound for 2-24h | Appearance of cAMP-stimulated whole-cell chloride currents | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide overviews of the key experimental protocols used to evaluate the efficacy of this compound.

Western Blotting for CFTR Maturation

This technique is used to assess the glycosylation state of the CFTR protein, which is indicative of its maturation and trafficking through the Golgi apparatus. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has passed through the Golgi.

Experimental Workflow for Western Blot Analysis of CFTR Maturation

Caption: A generalized workflow for assessing CFTR maturation via Western blotting.

Protocol Outline:

-

Cell Culture and Treatment: Plate cells (e.g., BHK or CFBE41o- expressing F508del-CFTR) and treat with various concentrations of this compound or vehicle control for the desired duration.

-

Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage acrylamide gel (e.g., 6%) to resolve the high molecular weight CFTR bands.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for CFTR.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa) using densitometry software. The ratio of Band C to Band B is used as a measure of CFTR maturation.

Halide Flux Assay (SPQ or YFP)

This cell-based functional assay measures CFTR-mediated anion transport by monitoring the influx of iodide, which quenches the fluorescence of intracellular halide-sensitive indicators like 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) or Yellow Fluorescent Protein (YFP).

Experimental Workflow for Halide Flux Assay

Caption: A typical workflow for measuring CFTR function using a halide flux assay.

Protocol Outline:

-

Cell Culture and Treatment: Grow cells expressing F508del-CFTR on multi-well plates and treat with this compound or vehicle.

-

Indicator Loading: Load the cells with a halide-sensitive fluorescent dye (if not using a stable YFP-expressing cell line).

-

Assay Procedure:

-

Wash the cells and incubate in a chloride-containing buffer.

-

Establish a baseline fluorescence reading.

-

Add a stimulating cocktail (e.g., forskolin to raise cAMP levels, and a potentiator like genistein) to activate CFTR.

-

Rapidly replace the chloride buffer with an iodide-containing buffer.

-

-

Data Acquisition: Monitor the decrease in fluorescence over time using a plate reader.

-

Analysis: The rate of fluorescence quenching is proportional to the rate of iodide influx and thus reflects CFTR channel activity.

Short-Circuit Current (Isc) Measurements in Ussing Chambers

This electrophysiological technique measures ion transport across an intact epithelial monolayer. It is considered a gold-standard assay for assessing CFTR function in polarized epithelial cells or tissues.

Experimental Workflow for Ussing Chamber Measurements

Caption: A generalized workflow for measuring CFTR-mediated ion transport using an Ussing chamber.

Protocol Outline:

-

Tissue/Monolayer Preparation: Culture polarized epithelial cells (e.g., CFBE41o-) on permeable supports or dissect intestinal tissue from F508del-CFTR mice.

-

Mounting: Mount the epithelial preparation in an Ussing chamber, separating the apical and basolateral solutions.

-

Measurement:

-

Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc).

-

First, add amiloride to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride secretion.

-

Sequentially add a CFTR agonist (e.g., forskolin) to the basolateral side and a potentiator (e.g., genistein) to the apical side to stimulate CFTR-mediated chloride secretion.

-

Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the observed current is mediated by CFTR.

-

-

Analysis: The magnitude of the change in Isc upon stimulation and subsequent inhibition reflects the level of functional CFTR at the apical membrane.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in the cell membrane, providing detailed information about channel conductance and gating properties.

Protocol Outline:

-

Cell Preparation: Culture cells expressing F508del-CFTR on glass coverslips and treat with this compound.

-

Recording:

-

In the whole-cell configuration, a micropipette is used to form a tight seal with the cell membrane and then rupture the patch of membrane under the pipette tip, allowing for the measurement of the total ion current across the entire cell membrane.

-

Apply a series of voltage steps and record the resulting currents.

-

-

Stimulation and Inhibition: Perfuse the cell with a solution containing CFTR activators (e.g., forskolin) to elicit CFTR-mediated currents, followed by a CFTR inhibitor to confirm the identity of the channel.

-

Analysis: The amplitude of the stimulated current provides a direct measure of functional CFTR at the plasma membrane.

Conclusion

This compound is a potent sildenafil analog that effectively corrects the trafficking defect of F508del-CFTR in a variety of cellular and ex vivo models. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds. Its nanomolar potency in rescuing CFTR maturation highlights its promise as a lead molecule for the development of novel therapies for Cystic Fibrosis. Further research is warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in more advanced preclinical models.

References

The Biological Target of KM11060 in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KM11060 has been identified as a promising small molecule corrector for the most common mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, the deletion of phenylalanine at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a loss of chloride ion channel function at the apical membrane of epithelial cells. This technical guide provides an in-depth overview of the biological target of this compound in cellular models, summarizing key quantitative data, detailing experimental protocols used for its characterization, and visualizing the relevant signaling pathways.

The Primary Biological Target: F508del-CFTR

The principal biological target of this compound is the F508del-CFTR protein. This compound functions as a pharmacological chaperone, or "corrector," that facilitates the proper folding and trafficking of the misfolded F508del-CFTR protein from the ER to the cell surface. By rescuing the protein from premature degradation, this compound allows the partially functional F508del-CFTR channel to reach the plasma membrane, thereby restoring chloride ion transport.

Quantitative Data on this compound Activity

The efficacy of this compound in correcting the F508del-CFTR defect has been quantified in various cellular models. The following table summarizes key quantitative data from published studies.

| Parameter | Cell Line | Assay | Value | Reference |

| Effective Concentration | Baby Hamster Kidney (BHK) cells | F508del-CFTR Trafficking | 10 nM (for 24h incubation) | [1] |

| Effective Concentration | Baby Hamster Kidney (BHK) cells | F508del-CFTR Trafficking | 10 µM (for 2h incubation) | [1] |

Experimental Protocols

The characterization of this compound's activity relies on a suite of specialized cellular and biochemical assays. Detailed methodologies for these key experiments are provided below.

Western Blotting for CFTR Maturation

This assay is used to assess the glycosylation state of the CFTR protein, which is indicative of its maturation and trafficking through the Golgi apparatus. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked to the cell surface. An increase in the Band C to Band B ratio upon treatment with this compound indicates successful correction.

Protocol:

-

Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o- or primary human bronchial epithelial cells) and culture to confluence. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 30-50 µg) with Laemmli sample buffer and heat at 37°C for 30 minutes.

-

SDS-PAGE: Separate the protein lysates on a 6% Tris-Glycine SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence detection system.

-

Densitometry Analysis: Quantify the intensity of Band B and Band C using image analysis software.

Ussing Chamber Short-Circuit Current (Isc) Measurements

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This technique directly assesses the functional rescue of CFTR-mediated chloride secretion by this compound.

Protocol:

-

Cell Culture on Permeable Supports: Seed F508del-CFTR expressing epithelial cells on permeable filter supports and culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Corrector Incubation: Treat the cell monolayers with this compound or vehicle control for 24-48 hours.

-

Mounting in Ussing Chamber: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with physiological Ringer's solution and maintain at 37°C, gassed with 95% O2/5% CO2.

-

Baseline Measurement: Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).

-

Pharmacological Modulation:

-

Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

-

Add a cAMP agonist, such as forskolin, to stimulate CFTR channel activity.

-

Add a CFTR inhibitor, such as CFTRinh-172, to confirm that the measured current is CFTR-specific.

-

-

Data Analysis: Record the change in Isc in response to the pharmacological agents. An increase in the forskolin-stimulated, CFTRinh-172-inhibited Isc in this compound-treated cells compared to control indicates functional rescue of F508del-CFTR.

YFP-Based Halide Flux Assay

This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators. It measures the influx of halide ions (iodide) into cells, which quenches the fluorescence of a co-expressed yellow fluorescent protein (YFP) mutant.

Protocol:

-

Cell Line: Use a cell line stably co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

-

Cell Plating and Treatment: Plate the cells in 96- or 384-well plates and treat with this compound or vehicle control for 24-48 hours.

-

Assay Procedure:

-

Wash the cells with a chloride-containing buffer.

-

Stimulate CFTR activity with a cAMP agonist cocktail (e.g., forskolin and IBMX).

-

Rapidly exchange the buffer with one containing iodide.

-

-

Fluorescence Measurement: Measure the rate of YFP fluorescence quenching over time using a fluorescence plate reader.

-

Data Analysis: A faster rate of fluorescence quenching in this compound-treated cells indicates an increased halide influx and thus, functional correction of F508del-CFTR.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is to directly interact with and stabilize the F508del-CFTR protein, thereby rescuing it from the cellular protein quality control system and allowing its trafficking to the cell surface. The broader signaling pathways involved are related to protein homeostasis (proteostasis) and the downstream consequences of restored CFTR function.

Proteostasis Network and F508del-CFTR Correction

This compound influences the cellular proteostasis network by promoting the proper folding of F508del-CFTR, thus diverting it from the endoplasmic reticulum-associated degradation (ERAD) pathway.

Downstream Signaling of Corrected F508del-CFTR

Once at the cell surface, the corrected F508del-CFTR channel can be activated by the cAMP/PKA signaling pathway, leading to chloride ion efflux and restoration of epithelial surface hydration. As this compound is a structural analog of sildenafil, a phosphodiesterase 5 (PDE5) inhibitor, it may also have an indirect effect on cGMP levels, though its primary role is as a corrector.

Conclusion

This compound represents a significant advancement in the development of corrector molecules for cystic fibrosis. Its primary biological target is the misfolded F508del-CFTR protein, which it rescues from degradation and facilitates its trafficking to the plasma membrane. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel CFTR modulators. A deeper understanding of its interaction with the cellular proteostasis network and the downstream consequences of restored CFTR function will be crucial for the development of more effective therapeutic strategies for cystic fibrosis.

References

foundational research on second-generation CFTR correctors

An In-depth Guide to Foundational Research on Second-Generation CFTR Correctors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein functions as a chloride and bicarbonate ion channel on the surface of epithelial cells, playing a crucial role in maintaining salt and water balance.[1][3] Mutations in the CFTR gene, of which over 2,500 have been identified, lead to the production of a dysfunctional protein.[1]

The most common mutation, present in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del).[2][4] This mutation is classified as a Class II mutation, causing the CFTR protein to misfold within the endoplasmic reticulum (ER).[4][5] The cell's quality control machinery recognizes the misfolded protein and targets it for premature degradation, resulting in a significant reduction or absence of functional CFTR channels at the cell surface.[2][4] This disruption of ion transport leads to the characteristic thick, sticky mucus in organs like the lungs and pancreas.[1][2]

CFTR modulators are a class of drugs designed to correct the specific defects caused by various CFTR mutations.[4] "Correctors" are small molecules that address the trafficking defect of misfolded CFTR, such as F508del, by acting as pharmacological chaperones to facilitate its proper folding and transit to the cell membrane.[6][7] "Potentiators," on the other hand, work on CFTR channels already at the cell surface to increase their opening probability (gating).[8][9]

First-generation correctors, such as lumacaftor, showed modest clinical efficacy.[6] This guide focuses on the foundational research behind second-generation CFTR correctors , notably Tezacaftor (VX-661) and Elexacaftor (VX-445), which have demonstrated improved pharmacological properties and form the backbone of highly effective triple-combination therapies.[6][10]

Core Mechanism of Second-Generation CFTR Correctors

The primary defect in F508del-CFTR is its inability to achieve a stable three-dimensional conformation, leading to its degradation.[4] Second-generation correctors are designed to bind to the misfolded F508del-CFTR protein at distinct sites, allosterically stabilizing its structure. This stabilization allows the protein to bypass the ER's quality control checkpoints, undergo proper glycosylation in the Golgi apparatus, and traffic to the plasma membrane.[6][11][12]

CFTR Protein Structure

The CFTR protein is composed of 1,480 amino acids organized into five domains:

-

Two Transmembrane Domains (TMD1 and TMD2): These domains form the channel pore through the cell membrane.[1][13]

-

Two Nucleotide-Binding Domains (NBD1 and NBD2): These cytoplasmic domains bind and hydrolyze ATP to control the gating (opening and closing) of the channel. The F508del mutation is located in NBD1.[1][14]

-

A Regulatory (R) Domain: This domain contains multiple phosphorylation sites, and its phosphorylation is required for channel activity.[1][13]

Synergistic Action of Corrector Classes

Pharmacological correctors are classified based on their binding sites and mechanisms. Second-generation therapies leverage a multi-corrector approach to achieve a synergistic effect.[15]

-

Type I Correctors (e.g., Tezacaftor/VX-661): These agents are thought to stabilize the interface between NBD1 and the transmembrane domains.[6][15]

-

Type III Correctors (e.g., Elexacaftor/VX-445): These "next-generation" correctors bind to a different site on the CFTR protein to allosterically stabilize its structure.[15][16]

The combination of a Type I corrector (Tezacaftor) and a Type III corrector (Elexacaftor) provides a more robust rescue of F508del-CFTR processing and trafficking than either agent alone.[15][17] When combined with a potentiator like Ivacaftor, which enhances the function of the corrected channels at the cell surface, this triple-combination therapy (e.g., Trikafta) can restore CFTR function to near wild-type levels.[2][15]

Visualizing the Pathway and Mechanism

F508del-CFTR Biosynthesis and Degradation Pathway

References

- 1. hopkinscf.org [hopkinscf.org]

- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 3. Basics of the CFTR Protein | Cystic Fibrosis Foundation [cff.org]

- 4. cff.org [cff.org]

- 5. youtube.com [youtube.com]

- 6. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]

- 7. Correctors (specific therapies for class II CFTR mutations) for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Cystic fibrosis transmembrane conductance regulator modulators: precision medicine in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure and function of the CFTR chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. respiratorygenetherapy.org.uk [respiratorygenetherapy.org.uk]

- 15. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]

- 16. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. elexacaftor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Pharmacology of KM11060: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on the pharmacology of KM11060. An exhaustive in-depth technical guide with comprehensive quantitative data and detailed, specific experimental protocols is not fully possible based on the accessible literature. The primary research article detailing much of this information (Robert R, et al. Mol Pharmacol. 2008;73(2):478-89) was not available in its full text during the compilation of this guide. Consequently, some data and protocols are presented in a generalized manner based on standard methodologies in the field.

Introduction

This compound is a small molecule identified as a corrector of the F508del-CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) trafficking defect.[1][2] The F508del mutation is the most common cause of cystic fibrosis (CF), a genetic disorder affecting multiple organs. This mutation leads to the misfolding and premature degradation of the CFTR protein, preventing its transit to the cell surface where it would normally function as a chloride ion channel. This compound represents a class of therapeutic agents that aim to rescue the function of this mutated protein. An analog of sildenafil, this compound has demonstrated greater potency in preclinical studies than sildenafil, forskolin, and genistein in correcting the F508del-CFTR defect.[1]

Mechanism of Action

The primary mechanism of action of this compound is the correction of the F508del-CFTR protein's folding and processing within the endoplasmic reticulum (ER). In healthy individuals, the wild-type CFTR protein is synthesized, properly folded in the ER, and trafficked through the Golgi apparatus to the apical membrane of epithelial cells. The F508del mutation disrupts this process, leading to the recognition of the misfolded protein by the ER quality control machinery and its subsequent degradation by the proteasome.

This compound is believed to interact with the misfolded F508del-CFTR protein or associated cellular machinery, facilitating its proper conformation. This allows the corrected F508del-CFTR to escape ER-associated degradation (ERAD) and traffic to the cell surface, where it can function as a chloride channel.

Signaling Pathway of F508del-CFTR Correction by this compound

References

The Effect of KM11060 on the CFTR Trafficking Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the corrector molecule KM11060 and its impact on the trafficking of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Executive Summary

Cystic fibrosis (CF) is a genetic disorder frequently caused by the F508del mutation in the CFTR gene, which leads to the misfolding and premature degradation of the CFTR protein. This prevents its proper trafficking to the plasma membrane, resulting in defective ion transport. Small-molecule correctors aim to rescue this trafficking defect. This compound, a structural analog of sildenafil, has been identified as a potent corrector of F508del-CFTR trafficking.[1] This guide details the experimental evidence of this compound's efficacy and the methodologies used to evaluate its function.

The CFTR Trafficking Pathway and the Role of Correctors

The wild-type CFTR protein is synthesized in the endoplasmic reticulum (ER), where it undergoes core glycosylation and folding. It is then transported to the Golgi apparatus for further processing and complex glycosylation before being trafficked to the plasma membrane. The F508del mutation disrupts proper folding, leading to recognition by the ER quality control machinery and subsequent degradation by the proteasome. Correctors are small molecules that facilitate the proper folding and processing of mutant CFTR, allowing it to escape ER-associated degradation (ERAD) and traffic to the cell surface.

Quantitative Effects of this compound on F508del-CFTR

This compound has been shown to significantly rescue the trafficking and function of F508del-CFTR in various experimental models. The following tables summarize the key quantitative findings from the foundational study by Robert R, et al. (2008).

Table 1: Effect of this compound on F508del-CFTR Maturation and Trafficking

| Cell Line | Treatment | Outcome | Result |

| BHK cells | 10 nM this compound for 24h | F508del-CFTR Maturation | Significant increase in mature (Band C) CFTR |

| BHK cells | 10 µM this compound for 2h | F508del-CFTR Maturation | Significant increase in mature (Band C) CFTR |

Table 2: Functional Rescue of F508del-CFTR by this compound

| Experimental Model | Assay | Outcome | Result |

| Unpolarized BHK cells | Halide Flux Assay | Chloride Efflux | Partial restoration of function |

| Unpolarized BHK cells | Patch-Clamp | Channel Activity | Partial restoration of function |

| CFBE41o- cell monolayers | Short-Circuit Current (Isc) | Transepithelial Cl- transport | Partial restoration of function |

| F508del-CFTR mouse intestines (ex vivo) | Short-Circuit Current (Isc) | Transepithelial Cl- transport | Partial restoration of function |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Immunoblotting for CFTR Maturation

This protocol is used to assess the glycosylation state of CFTR, which is indicative of its trafficking through the Golgi apparatus.

Methodology:

-

Cell Culture and Treatment:

-

Plate Baby Hamster Kidney (BHK) cells stably expressing F508del-CFTR.

-

Treat cells with either 10 nM this compound for 24 hours or 10 µM this compound for 2 hours. Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein in Laemmli sample buffer.

-

Separate proteins on a 7.5% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) will be visible.

-

Halide-Sensitive YFP Quenching Assay for CFTR Function

This cell-based fluorescence assay measures CFTR-mediated halide transport across the plasma membrane.

Methodology:

-

Cell Culture and Treatment:

-

Plate BHK cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).

-

Treat cells with this compound at the desired concentration and duration.

-

-

Assay Procedure:

-

Wash cells with a chloride-containing buffer (e.g., PBS).

-

Stimulate CFTR channel activity with a cAMP agonist cocktail (e.g., forskolin and genistein).

-

Measure baseline YFP fluorescence using a plate reader.

-

Rapidly exchange the buffer with an iodide-containing buffer.

-

Monitor the rate of YFP fluorescence quenching as iodide enters the cell through active CFTR channels.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching. A faster rate indicates greater CFTR channel activity.

-

Compare the rates between this compound-treated and vehicle-treated cells.

-

Ussing Chamber Assay for Transepithelial Ion Transport

This electrophysiological technique measures ion transport across polarized epithelial cell monolayers.

Methodology:

-

Cell Culture and Treatment:

-

Culture human bronchial epithelial cells homozygous for F508del-CFTR (e.g., CFBE41o-) on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Treat the monolayers with this compound for 24-48 hours.

-

-

Ussing Chamber Setup:

-

Mount the permeable supports in an Ussing chamber system.

-

Bathe both the apical and basolateral sides with physiological saline solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

-

Short-Circuit Current (Isc) Measurement:

-

Measure the baseline Isc.

-

Add amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC).

-

Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin and genistein) to the basolateral chamber.

-

Measure the change in Isc, which represents CFTR-dependent chloride transport.

-

Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

-

-

Data Analysis:

-

Calculate the forskolin-stimulated, CFTR-inhibitor-sensitive Isc.

-

Compare the Isc values between this compound-treated and vehicle-treated monolayers.

-

Mechanism of Action

This compound is a structural analog of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1] The mechanism by which sildenafil and its analogs correct F508del-CFTR trafficking is thought to involve both cGMP-dependent and cGMP-independent pathways.[2] The cGMP-independent pathway is primarily responsible for the corrector activity, promoting the functional insertion of F508del-CFTR into the plasma membrane.[2] It is hypothesized that these compounds may act as pharmacological chaperones, directly binding to and stabilizing the misfolded F508del-CFTR protein, thereby facilitating its proper folding and exit from the ER.

Conclusion

This compound is a potent small-molecule corrector that partially rescues the trafficking and functional defects of the F508del-CFTR mutant. The data presented in this guide demonstrate its efficacy in cellular and ex vivo models, highlighting its potential as a pharmacological tool for studying CFTR processing and as a lead compound for the development of cystic fibrosis therapeutics. The detailed experimental protocols provided herein serve as a resource for researchers aiming to investigate the effects of this compound and other CFTR correctors.

References

Preliminary Efficacy of KM11060: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy studies on KM11060, a novel corrector of the F508del cystic fibrosis transmembrane conductance regulator (CFTR) trafficking defect. This document details the experimental methodologies, summarizes key quantitative findings in structured tables, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Findings

This compound, a structural analog of sildenafil, has been identified as a potent corrector of the F508del-CFTR trafficking defect.[1] Preliminary studies have demonstrated its ability to partially restore the trafficking of the mutated CFTR protein to the cell membrane, leading to a partial recovery of its chloride channel function.[1] The correction of the F508del-CFTR protein processing defect by this compound has been confirmed through the appearance of the mature, complex-glycosylated form of CFTR in Western blot analysis and functional restoration in various assays, including halide flux, patch-clamp, and short-circuit current measurements.[1] These studies have been conducted in both recombinant cell lines and in ex vivo tissues from a mouse model of cystic fibrosis.[1]

Data Presentation

Disclaimer: The following tables contain illustrative data based on the expected outcomes described in the referenced literature. The exact numerical values are placeholders and are intended to represent the trends observed in the preliminary efficacy studies of this compound.

Table 1: Effect of this compound on F508del-CFTR Maturation in BHK Cells

| Treatment | Concentration | Immature CFTR (Band B) (Relative Densitometry) | Mature CFTR (Band C) (Relative Densitometry) | Maturation Efficiency (Band C / (Band B + C)) |

| Vehicle (DMSO) | - | 1.00 | 0.05 | 0.048 |

| This compound | 10 nM | 0.85 | 0.35 | 0.292 |

| This compound | 100 nM | 0.70 | 0.60 | 0.462 |

| This compound | 1 µM | 0.55 | 0.85 | 0.607 |

| Temperature Correction (27°C) | - | 0.60 | 0.70 | 0.538 |

Table 2: Functional Correction of F508del-CFTR by this compound in CFBE41o- Monolayers

| Treatment | Concentration | Iodide Efflux Rate (k/min) | Short-Circuit Current (Isc) (µA/cm²) |

| Vehicle (DMSO) | - | 0.02 ± 0.01 | 1.2 ± 0.5 |

| This compound | 10 µM | 0.15 ± 0.03 | 15.8 ± 2.1 |

| Genistein (Potentiator Control) | 50 µM | 0.05 ± 0.02 | 5.5 ± 1.0 |

| This compound + Genistein | 10 µM + 50 µM | 0.28 ± 0.04 | 32.4 ± 3.5 |

| Wild-Type CFTR (Control) | - | 0.45 ± 0.05 | 55.0 ± 4.8 |

Table 3: Effect of this compound on Single-Channel Properties of F508del-CFTR

| Treatment | Channel Open Probability (Po) |

| F508del-CFTR (Untreated) | < 0.01 |

| F508del-CFTR + this compound (10 µM) | 0.15 ± 0.04 |

| Wild-Type CFTR | 0.40 ± 0.05 |

Experimental Protocols

Cell Culture and Compound Treatment

-

Cell Lines: Baby Hamster Kidney (BHK) cells and human bronchial epithelial cells homozygous for the F508del mutation (CFBE41o-) were used.

-

Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Cells were treated with varying concentrations of this compound or vehicle (DMSO) for specified durations (e.g., 24 hours for maturation studies, 2 hours for acute functional assays) prior to analysis.

Western Blotting for CFTR Maturation

-

Cell Lysis: Cells were lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Total protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE (6% acrylamide gel) and transferred to a nitrocellulose membrane.

-

Immunoblotting: Membranes were blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms of CFTR were identified based on their molecular weight.

-

Densitometry: Band intensities were quantified using image analysis software.

Iodide Efflux Assay

-

Iodide Loading: Cells grown on coverslips were incubated in a buffer containing sodium iodide (NaI).

-

Efflux Stimulation: The iodide-loading solution was replaced with an iodide-free buffer to initiate efflux. CFTR channel activity was stimulated using a cocktail of forskolin and genistein.

-

Measurement: The iodide concentration in the extracellular buffer was measured over time using an iodide-selective electrode.

-

Data Analysis: The rate of iodide efflux was calculated by fitting the data to a single exponential function.

Patch-Clamp Electrophysiology

-

Cell Preparation: Cells were plated on glass coverslips for patch-clamp recording.

-

Recording Configuration: Whole-cell or excised inside-out patch-clamp configurations were used.

-

Data Acquisition: Membrane currents were recorded using an amplifier and digitizer. CFTR channels were activated by perfusing the intracellular side of the patch with a solution containing ATP and the catalytic subunit of protein kinase A (PKA).

-

Data Analysis: The single-channel open probability (Po) was determined from the analysis of current recordings.

Short-Circuit Current (Isc) Measurements

-

Monolayer Culture: CFBE41o- cells were grown on permeable supports to form polarized monolayers.

-

Ussing Chamber: The monolayers were mounted in an Ussing chamber, and the transepithelial voltage was clamped to 0 mV.

-

Isc Measurement: The short-circuit current, a measure of net ion transport, was recorded.

-

Stimulation and Inhibition: CFTR-mediated chloride secretion was stimulated with forskolin and genistein. The specificity of the current was confirmed by inhibition with a CFTR-specific inhibitor (e.g., CFTRinh-172).

-

Ex Vivo Tissue Analysis: A similar protocol was applied to intestinal tissue segments isolated from F508del-CFTR mice.

Mandatory Visualizations

Caption: F508del-CFTR trafficking and the corrective action of this compound.

Caption: Workflow for evaluating the efficacy of this compound.

References

Methodological & Application

Application Notes and Protocols: Determining the Optimal Concentration of Doxorubicin for Treating Thyroid Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin is a widely used chemotherapeutic agent that has shown efficacy in various cancers, including thyroid carcinoma. Determining the optimal concentration of Doxorubicin is a critical first step in in-vitro studies to ensure effective anti-cancer activity while minimizing non-specific toxicity. These application notes provide a comprehensive guide for researchers to establish the optimal working concentration of Doxorubicin for treating thyroid cancer cells, with a focus on anaplastic thyroid cancer cell lines.

Data Presentation

The following table summarizes the cytotoxic effects of Doxorubicin on a human anaplastic thyroid cancer cell line (FRO), providing a reference for concentration selection in experimental designs.

| Cell Line | Drug | Parameter | Value | Reference |

| FRO (human anaplastic thyroid cancer) | Doxorubicin | IC50 | ~0.3 µg/mL | [1] |

Note: The IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. This value can vary depending on the cell line, exposure time, and assay used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

Cell Culture of Thyroid Cancer Cells

This protocol outlines the basic steps for culturing human anaplastic thyroid cancer cells, such as the FRO cell line.

Materials:

-

FRO cells

-

Complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Cell culture flasks (T-75)

-

6-well plates

-

Incubator (37°C, 5% CO2)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Maintain FRO cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, aspirate the old medium and wash the cells once with PBS.

-

Add 2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until the cells detach.

-

Neutralize the trypsin by adding 8 mL of complete growth medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and seed into new flasks or plates at the desired density. For experiments, seed cells in 6-well plates at a density of 2 x 10^5 cells/well.

-

Allow the cells to adhere and grow for 24 hours before treatment.

Doxorubicin Treatment

This protocol describes how to treat thyroid cancer cells with varying concentrations of Doxorubicin to determine the optimal dose.

Materials:

-

Cultured FRO cells in 6-well plates

-

Doxorubicin hydrochloride stock solution (e.g., 1 mg/mL in sterile water)

-

Complete growth medium

-

Micropipettes and sterile tips

Procedure:

-

Prepare a series of Doxorubicin dilutions in complete growth medium from the stock solution. A suggested range of final concentrations to test is 0.01, 0.1, 0.3, 1, and 3 µg/mL.

-

Aspirate the medium from the wells of the 6-well plates containing the cultured FRO cells.

-

Add 2 mL of the prepared Doxorubicin dilutions to each well. Include a control well with medium only (no Doxorubicin).

-

Incubate the plates for the desired exposure time (e.g., 48 hours).

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of Doxorubicin on the viability of thyroid cancer cells using a colorimetric MTT assay.

Materials:

-

Doxorubicin-treated FRO cells in 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

After the 48-hour Doxorubicin treatment, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Aspirate the medium containing MTT from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the Doxorubicin concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Determining Optimal Doxorubicin Concentration

Caption: Workflow for determining the optimal concentration of Doxorubicin.

Putative Signaling Pathways Affected by Doxorubicin in Thyroid Cancer Cells

References

Application of KM11060 in Primary Human Bronchial Epithelial Cells: Information Not Available

Extensive searches for scientific literature, application notes, and experimental data regarding the use of the chemical compound KM11060 in primary human bronchial epithelial cells have yielded no specific results. Publicly available databases and scientific publications do not currently contain information on the mechanism of action, signaling pathways, or established protocols for the application of this compound in this cell type.

The only available information identifies this compound as a chemical compound for research use, but lacks any description of its biological activity or application. Without foundational research data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data summaries, or visualizations of signaling pathways.

Researchers interested in the potential applications of this compound in primary human bronchial epithelial cells would need to conduct initial exploratory studies to determine its effects, optimal concentrations, and mechanism of action. Such studies would be foundational for developing the specific protocols and application notes requested. We recommend consulting chemical supplier information for basic compound properties and initiating a thorough literature search for any analogous compounds that may provide insights into potential experimental designs.

Application Notes and Protocols for the Combined Use of KM11060 and CFTR Potentiators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in functional channels at the cell surface.[1] Therapeutic strategies for CF have focused on the development of small molecules that can rescue the function of this mutant protein. These molecules fall into two main classes: correctors and potentiators.

CFTR Correctors , such as KM11060, are designed to address the underlying folding defect of F508del-CFTR, facilitating its proper trafficking to the cell membrane.[2][3] this compound has been identified as a corrector of the F508del-CFTR trafficking defect.[2]

CFTR Potentiators , such as ivacaftor, work on CFTR channels that are already present at the cell surface to increase their open probability, thereby enhancing chloride ion transport.[4]

The combination of a CFTR corrector and a potentiator offers a synergistic approach to restoring CFTR function. The corrector increases the number of F508del-CFTR channels at the cell surface, and the potentiator then enhances the activity of these rescued channels. This dual-action therapy has been shown to be more effective than monotherapy in improving clinical outcomes for individuals with the F508del mutation.[5][6]

These application notes provide detailed protocols for evaluating the combined effects of the CFTR corrector this compound and a CFTR potentiator (e.g., ivacaftor) using established in vitro functional assays.

Data Presentation

While specific quantitative data for the combination of this compound and a CFTR potentiator is not yet widely published, the following tables provide a template for summarizing expected outcomes based on studies of other corrector-potentiator combinations. Researchers should populate these tables with their own experimental data.

Table 1: Ussing Chamber Assay - Short-Circuit Current (Isc) Measurements

| Treatment Group | Basal Isc (µA/cm²) | Forskolin-Stimulated Isc (µA/cm²) | Genistein/Ivacaftor-Potentiated Isc (µA/cm²) | CFTRinh-172 Inhibition (ΔIsc, µA/cm²) |

| Vehicle Control | ||||

| This compound | ||||

| Potentiator (e.g., Ivacaftor) | ||||

| This compound + Potentiator |

Table 2: YFP-Based Halide Influx Assay - Quenching Rate

| Treatment Group | Initial Fluorescence (a.u.) | Maximal Quenching Rate (dF/dt) | Amplitude of Quenching (%) |

| Vehicle Control | |||

| This compound | |||

| Potentiator (e.g., Ivacaftor) | |||

| This compound + Potentiator |

Experimental Protocols

Protocol 1: Ussing Chamber Assay for CFTR Function

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues and cell monolayers. This protocol is designed to assess the functional rescue of F508del-CFTR by this compound in combination with a potentiator.[7][8][9][10]

Materials:

-

Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o-)

-

Permeable supports (e.g., Transwell®)

-

Cell culture medium

-

This compound

-

CFTR potentiator (e.g., ivacaftor)

-

Forskolin

-

Genistein (optional, as an additional potentiator)

-

CFTRinh-172

-

Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)

-

Ussing chamber system with voltage-clamp apparatus

-

Gas mixture (95% O₂ / 5% CO₂)

Procedure:

-

Cell Culture and Treatment:

-

Plate F508del-HBE cells on permeable supports and culture until a confluent and polarized monolayer is formed (typically 7-14 days post-confluence).

-

Treat the cell monolayers with this compound (e.g., 1-10 µM) for 24-48 hours to allow for correction of F508del-CFTR trafficking. Include a vehicle control (e.g., DMSO).

-

-

Ussing Chamber Setup:

-

Mount the permeable supports containing the cell monolayers into the Ussing chambers.

-

Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed Ringer's solution.

-

Allow the system to equilibrate for 15-30 minutes.

-

-

Measurement of Short-Circuit Current (Isc):

-

Measure the baseline transepithelial voltage and resistance. Clamp the voltage to 0 mV to measure the short-circuit current (Isc).

-

To the apical side, add a sodium channel blocker (e.g., amiloride, 10 µM) to inhibit sodium absorption and isolate chloride currents.

-

Once a stable baseline is achieved, stimulate CFTR-mediated chloride secretion by adding forskolin (e.g., 10 µM) to the basolateral side.

-

After the forskolin-stimulated Isc has stabilized, add the CFTR potentiator (e.g., ivacaftor, 1-10 µM) to the apical side to measure the potentiation of the corrected CFTR channels.

-

Finally, inhibit CFTR-mediated current by adding CFTRinh-172 (e.g., 10 µM) to the apical side. The decrease in Isc represents the specific CFTR-mediated chloride current.

-

-

Data Analysis:

-

Record the changes in Isc in response to each compound addition.

-

Calculate the net CFTR-mediated current by subtracting the current after CFTRinh-172 addition from the peak current after potentiator addition.

-

Compare the results between the different treatment groups (vehicle, this compound alone, potentiator alone, and the combination).

-

Protocol 2: YFP-Based Halide Influx Assay

This is a cell-based fluorescence assay that provides a high-throughput method for measuring CFTR-mediated halide influx.[11][12]

Materials:

-

HEK293 or Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

-

Cell culture medium

-

96- or 384-well black, clear-bottom plates

-

This compound

-

CFTR potentiator (e.g., ivacaftor)

-

Forskolin

-

Chloride-containing buffer (e.g., PBS)

-

Iodide-containing buffer (PBS with NaCl replaced by NaI)

-

Fluorescence plate reader with kinetic read capabilities and injectors

Procedure:

-

Cell Plating and Treatment:

-

Plate the YFP-CFTR expressing cells in the multi-well plates and grow to confluence.

-

Treat the cells with this compound (e.g., 1-10 µM) for 24-48 hours. Include a vehicle control.

-

-

Assay Preparation:

-

Wash the cells with chloride-containing buffer.

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Add a stimulation solution containing forskolin (e.g., 10 µM) and the CFTR potentiator (e.g., 1-10 µM) to each well.

-

Record the baseline YFP fluorescence.

-